Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10BrNO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group.
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with biochemical pathways involving carbon–carbon bond formation.
Action Environment
The action of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride can be influenced by various environmental factors . For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its absorption and distribution in the body. Additionally, the presence of other compounds or drugs could potentially affect its metabolism and excretion.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride are not well-documented in the literature. It is known that compounds with similar structures can participate in various biochemical reactions. For instance, compounds with a benzylic position, like our compound, can undergo reactions such as free radical bromination and nucleophilic substitution .
Temporal Effects in Laboratory Settings
It is known to have a melting point of 183-185°C , suggesting that it is relatively stable under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the bromine atom can produce a dehalogenated compound .
Scientific Research Applications
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride: Similar structure but lacks the bromine atom.
Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate hydrochloride: Similar structure with a chlorine atom instead of bromine.
Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring. This combination of functional groups allows for specific chemical reactivity and interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3.ClH/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5;/h2-4,8,12H,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZPTHJAGVELT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)O)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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